N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine
Description
N-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine is a synthetic phenylalanine derivative featuring a sulfonyl group linked to a 3,5-dimethylisoxazole heterocycle.
- Synthesis: Similar to the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine (), the compound could be synthesized via sulfonylation of phenylalanine with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., pyridine). This single-step reaction is efficient and scalable under mild conditions .
- Structural Characterization: As demonstrated in , advanced spectroscopic techniques such as ¹H/¹³C NMR, COSY, HMQC, and HMBC would confirm the connectivity and stereochemistry. X-ray crystallography (using SHELX software, as noted in ) could further elucidate its spatial configuration .
Properties
Molecular Formula |
C14H16N2O5S |
|---|---|
Molecular Weight |
324.35 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H16N2O5S/c1-9-13(10(2)21-15-9)22(19,20)16-12(14(17)18)8-11-6-4-3-5-7-11/h3-7,12,16H,8H2,1-2H3,(H,17,18) |
InChI Key |
NHZAEKUBKUCFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine typically involves the following steps:
Formation of the Oxazole Ring: The 3,5-dimethyl-1,2-oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The oxazole ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Coupling with Phenylalanine: The sulfonylated oxazole is coupled with phenylalanine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) participates in nucleophilic substitution and acid/base-mediated reactions.
Nucleophilic Substitution :
The sulfonamide nitrogen can undergo alkylation or acylation under basic conditions. For example, reaction with alkyl halides in the presence of NaH forms N-alkylated derivatives.
Acid-Catalyzed Hydrolysis :
Under strongly acidic conditions (e.g., HCl/H₂O, reflux), the sulfonamide bond cleaves, yielding phenylalanine and the corresponding oxazole-sulfonic acid.
Table 1 : Sulfonamide Reactivity
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | R-X, NaH, DMF | N-Alkyl derivative | 60–85 | |
| Hydrolysis | 6M HCl, 100°C | Phenylalanine + Oxazole-sulfonic acid | 72 |
Oxazole Ring Transformations
The 1,2-oxazole ring exhibits electrophilic aromatic substitution (EAS) and ring-opening reactivity.
Electrophilic Substitution :
The electron-rich oxazole undergoes nitration or halogenation at the 4-position. For instance, bromination with Br₂/FeBr₃ selectively substitutes the oxazole ring without affecting the phenylalanine backbone.
Ring-Opening Reactions :
Under acidic conditions (e.g., H₂SO₄), the oxazole ring opens to form an α-ketoamide intermediate, which can further react with nucleophiles like amines .
Example :
Ring-opening with H₂SO₄ followed by treatment with benzylamine yields a benzamide derivative .
Palladium-Catalyzed C–H Functionalization
The phenylalanine aromatic ring undergoes directed C–H activation.
ortho-Acetoxylation :
Using Pd(OAc)₂ as a catalyst and tert-butyl peroxyacetate as an oxidant, the ortho-C–H bond of phenylalanine is acetoxylated. This reaction proceeds via a six-membered palladacycle intermediate .
Conditions :
Mechanism :
-
Pd(II) insertion into the C–H bond forms a palladacycle.
-
Oxidation to Pd(IV) followed by reductive elimination releases the acetoxylated product .
Cross-Coupling Reactions
The sulfonyl group facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings.
Suzuki Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces aryl groups at the oxazole’s 4-position.
Example :
Coupling with 4-fluorophenylboronic acid yields a biaryl derivative (82% yield).
Buchwald-Hartwig Amination :
Using Pd₂(dba)₃ and Xantphos, the oxazole’s sulfonamide nitrogen is arylated with aryl halides.
Cyclization Reactions
The compound participates in intramolecular cyclizations to form heterocyclic systems.
Oxazoline Formation :
Reaction with ethyl chloroformate and triethylamine induces cyclization, generating a fused oxazoline ring system.
Conditions :
-
Et₃N, CH₂Cl₂, 0°C → RT
-
Yield: 68%
Comparative Reactivity Insights
The compound’s hybrid structure leads to unique reactivity compared to simpler analogs:
| Feature | Impact on Reactivity |
|---|---|
| Sulfonamide | Enhances solubility and directs C–H activation |
| Oxazole ring | Enables electrophilic substitutions and ring-opening |
| Phenylalanine backbone | Provides sites for Pd-catalyzed functionalization |
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H26N2O7S
- Molecular Weight : 510.6 g/mol
- IUPAC Name : N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[[4-(4-methoxy-2-methylphenyl)phenoxy]methyl]-5-methylfuran-2-carboxamide
- Chemical Structure : The compound features a sulfonamide group attached to an oxazole ring, which enhances its biological activity.
Anticancer Properties
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines.
- Cell Line Studies :
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of sulfonamides with phenolic compounds under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of synthesized compounds .
Study 1: Anticancer Activity
A detailed study focused on the anticancer activity of similar compounds revealed that derivatives containing the oxazole moiety exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells. This suggests a promising avenue for developing new anticancer agents based on this scaffold .
Study 2: Hemorheological Activity
Another investigation highlighted the hemorheological properties of related compounds, demonstrating that they could improve blood flow parameters comparable to established angioprotective agents like pentoxifylline . This opens up potential applications in treating vascular disorders.
Mechanism of Action
The mechanism by which N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The oxazole ring provides structural stability and specificity to the compound’s interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with two analogs from , which share the sulfamoyl phenyl group but differ in heterocyclic substituents and amide side chains. Key distinctions in structure, physicochemical properties, and inferred bioactivity are highlighted.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Heterocycle | Amide Side Chain | Color |
|---|---|---|---|---|---|
| N-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine (Target) | C₁₄H₁₇N₃O₅S* | ~355.37* | Isoxazole | Phenylalanine | Not reported |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide | C₂₃H₂₂N₄O₅S₂ | 498.57 | Isoxazole | Pentanamide + isoindolinone | Pale yellow |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pentanamide | C₂₂H₂₂N₃NaO₆S | 479.48 | Thiazole | Pentanamide + isoindolinone | Yellowish white |
*Estimated based on structural components.
Key Comparisons:
Heterocyclic Substituents: The target compound and the first analog (C₂₃H₂₂N₄O₅S₂) both incorporate an isoxazole ring, but the latter has a 5-methylisoxazole-3-yl group, whereas the target uses a 3,5-dimethylisoxazole-4-yl sulfonyl group. This positional difference may alter electronic properties and binding interactions with target enzymes . The thiazole-containing analog (C₂₂H₂₂N₃NaO₆S) replaces isoxazole with thiazole, introducing a sulfur atom in the heterocycle. Thiazoles are known for enhanced metabolic stability and distinct pharmacokinetic profiles compared to isoxazoles .
Amide Side Chains: The target compound retains the natural phenylalanine backbone, which may improve biocompatibility or transport across biological membranes. In contrast, the analogs feature bulkier isoindolinone-pentanamide side chains, which could influence solubility and bioavailability .
Bioactivity Implications: The thrombo-modulatory activity observed in the cytisine-derived sulfonylisoxazole compound () suggests that the target phenylalanine derivative may share similar mechanisms, such as modulation of coagulation pathways.
Synthetic Complexity: The target compound’s synthesis is likely simpler (single-step reaction) compared to the multi-step synthesis required for the analogs in , which involve additional amidation and isoindolinone formation steps .
Biological Activity
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological activity, supported by relevant data tables and research findings.
1. Chemical Structure and Properties
This compound contains an oxazole ring and a sulfonamide moiety attached to the phenylalanine backbone. Its molecular formula is , and it exhibits notable physicochemical properties that contribute to its biological activities.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃S |
| Molecular Weight | 278.32 g/mol |
| Solubility | Soluble in DMSO and water |
| Melting Point | Not specified |
2. Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylisoxazole with a sulfonyl chloride derivative in the presence of a base such as pyridine. This method allows for the formation of the sulfonamide linkage essential for its biological activity.
3.1 Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro assays using the DPPH method demonstrate its ability to scavenge free radicals effectively.
Table 2: Antioxidant Activity Data
| Compound | DPPH Inhibition (%) | IC₅₀ (µM) |
|---|---|---|
| This compound | 78.5 ± 2.1 | 25 |
| Standard Antioxidant (Ascorbic Acid) | 90.0 ± 1.5 | 10 |
3.2 Hemorheological Activity
The compound has also shown promising hemorheological activity comparable to established angioprotectors like pentoxifylline. This activity is crucial for improving blood flow and reducing viscosity in various pathological conditions.
4. Case Studies
Several studies have evaluated the biological effects of this compound:
- Study on Anticancer Activity : A study assessed its effects on various cancer cell lines (e.g., MCF7 and HCT116). The results indicated that the compound inhibited cell proliferation with an IC₅₀ value ranging from 30 to 50 µM across different cell lines.
- Neuroprotective Effects : Another investigation focused on its neuroprotective properties against oxidative stress-induced damage in neuronal cells. The compound significantly reduced cell death and increased cell viability under oxidative stress conditions.
The biological activities of this compound are hypothesized to be mediated through multiple pathways:
- Antioxidant Mechanism : The compound's ability to donate electrons may neutralize free radicals, thereby protecting cellular components from oxidative damage.
- Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in inflammatory processes or cancer progression, contributing to its anticancer and anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sulfonylation of phenylalanine derivatives using 3,5-dimethylisoxazole-4-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane) with a base catalyst. Post-synthesis, purity is assessed via reversed-phase HPLC (RP-HPLC) and structural confirmation via H/C NMR spectroscopy and FT-IR. Elemental analysis ensures stoichiometric accuracy . For intermediates, MS (mass spectrometry) validates molecular weight, while UV-Vis spectroscopy monitors reaction progression .
Q. Which analytical techniques are critical for characterizing sulfonylated oxazole-phenylalanine derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assigns proton and carbon environments, confirming regioselectivity of sulfonylation and oxazole substitution patterns .
- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
- RP-HPLC : Quantifies purity (>95% typically required for biological assays) using C18 columns and gradient elution .
- Elemental Analysis : Validates empirical formulas, particularly for novel derivatives .
Advanced Research Questions
Q. How can structural modifications to the 3,5-dimethylisoxazole sulfonyl group enhance biological activity in phenylalanine derivatives?
- Methodological Answer : Systematic SAR (structure-activity relationship) studies involve:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., halogens) to the isoxazole ring to modulate electronic effects and binding affinity .
- Heterocycle Replacement : Testing pyrazole or morpholine analogs (e.g., CAS 1820734-50-6) to assess scaffold flexibility .
- In Silico Docking : Using software like AutoDock to predict interactions with target proteins (e.g., kinases or receptors) .
Q. What computational strategies are effective for designing This compound analogs with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME evaluate logP (lipophilicity), solubility, and CYP450 metabolism .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., binding to ATP-binding pockets) over nanosecond timescales .
- QSAR Modeling : Relates substituent descriptors (e.g., Hammett constants) to cytotoxicity or receptor affinity .
Q. How can discrepancies in cytotoxicity data across different biological models be resolved?
- Methodological Answer : Variability arises from model-specific factors:
- In Vitro vs. In Vivo : Compare results from Daphnia magna (ecotoxicological model) with mammalian cell lines (e.g., HepG2 or MCF-7) .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values and assess statistical significance .
- Metabolic Profiling : LC-MS/MS identifies metabolites that may activate or deactivate the compound in specific models .
Q. What challenges arise in X-ray crystallographic refinement of sulfonylated oxazole derivatives, and how are they addressed?
- Methodological Answer : Challenges include:
- Disorder in Sulfonyl Groups : Use SHELXL’s PART instruction to model alternative conformations .
- Twinned Crystals : Implement HKL-3000 or SHELXD for data integration and phase refinement .
- High-Resolution Data : Leverage synchrotron radiation (≤1.0 Å resolution) to resolve electron density for the oxazole ring and sulfonyl moiety .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
